molecular formula C10H9ClN2O B2743790 (E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 120110-22-7

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B2743790
CAS No.: 120110-22-7
M. Wt: 208.65
InChI Key: KRVXQXABXBQGGT-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine, more commonly known as CMIM-H, is an organic compound with a broad range of applications in scientific research. It is a colorless liquid that is soluble in both organic and aqueous solvents, and is often used as a reagent in organic synthesis. CMIM-H is used in a variety of laboratory experiments, including those involving the synthesis of organic molecules, the study of biochemical and physiological effects, and the investigation of chemical mechanisms.

Scientific Research Applications

Unexpected Reactivity and Ring Opening

Azzaoui et al. (2006) explored the reactivity differences between C-phenyl-N-phenyl formohydrazonoyl chloride with benzimidazole derivatives, leading to unexpected ring opening during 1,3-dipolar cycloaddition reactions. This study demonstrates the unique behavior of certain indole derivatives in cycloaddition reactions, which could be relevant for synthetic strategies involving similar compounds (Azzaoui et al., 2006).

Structural Insights through Crystallography

Helliwell et al. (2011) reported on the structure of a chloro-trimethyl-dihydro-indol-ylidene compound obtained via reaction with hydroxylamine, which further contributes to understanding the molecular geometry and hydrogen bonding patterns in similar indole-derived compounds. The detailed crystallographic analysis offers insights into the orientation of functional groups and intermolecular interactions (Helliwell et al., 2011).

Mechanistic Insights into Reaction Pathways

Research into the mechanistic aspects of reactions involving hydroxylamine and related compounds has shed light on their potential applications in synthetic chemistry. For example, the study of mechanochemical synthesis and isomerization of N-substituted indole-3-carboxaldehyde oximes by Baláž et al. (2019) provides valuable information on solvent-free reactions, emphasizing the role of hydroxylamine in facilitating oximation reactions and the influence of reaction conditions on product distribution. This approach underscores the versatility of hydroxylamine in synthesizing and modifying indole derivatives, offering a safer and more efficient alternative to traditional solution-phase methods (Baláž et al., 2019).

Corrosion Inhibition and Surface Chemistry

Vikneshvaran and Velmathi (2017) explored the corrosion inhibition properties of Schiff bases derived from L-Tryptophan on stainless steel surfaces in an acidic environment, demonstrating the potential applications of indole-derived compounds in materials science. The study illustrates how these compounds effectively inhibit corrosion, offering insights into their adsorption behavior and interaction with metal surfaces, which could be relevant for designing new corrosion inhibitors based on indole derivatives (Vikneshvaran & Velmathi, 2017).

Properties

IUPAC Name

(NE)-N-[(2-chloro-1-methylindol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9-5-3-2-4-7(9)8(6-12-14)10(13)11/h2-6,14H,1H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXQXABXBQGGT-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.